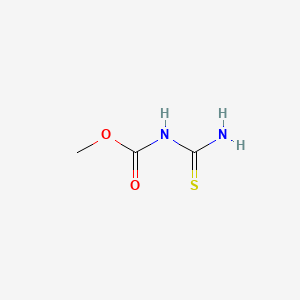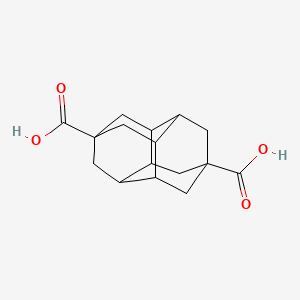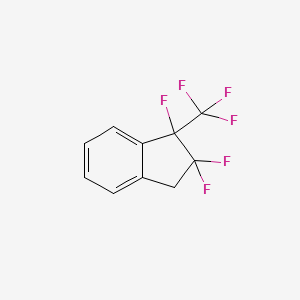
1,2,2-Trifluoro-1-(trifluoromethyl)-2,3-dihydro-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,2-Trifluoro-1-(trifluoromethyl)-2,3-dihydro-1H-indene is a fluorinated organic compound. Its unique structure, characterized by the presence of multiple fluorine atoms, makes it an interesting subject of study in various fields of chemistry and industry. The compound’s high fluorine content imparts distinct chemical and physical properties, such as increased stability and resistance to degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2-Trifluoro-1-(trifluoromethyl)-2,3-dihydro-1H-indene typically involves the introduction of fluorine atoms into an indene framework. One common method is the fluorination of 1-(trifluoromethyl)-2,3-dihydro-1H-indene using fluorinating agents such as elemental fluorine (F2) or xenon difluoride (XeF2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the fluorination process.
Análisis De Reacciones Químicas
Types of Reactions
1,2,2-Trifluoro-1-(trifluoromethyl)-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, where nucleophiles like amines or thiols replace fluorine atoms.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Amines or thiols in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Amino or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
1,2,2-Trifluoro-1-(trifluoromethyl)-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule due to its stability and resistance to metabolic degradation.
Medicine: Explored for use in pharmaceuticals, particularly in the development of drugs that require high metabolic stability.
Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance and thermal stability.
Mecanismo De Acción
The mechanism of action of 1,2,2-Trifluoro-1-(trifluoromethyl)-2,3-dihydro-1H-indene largely depends on its application. In biological systems, the compound’s fluorine atoms can interact with various molecular targets, such as enzymes or receptors, altering their activity. The high electronegativity of fluorine can influence the compound’s binding affinity and specificity, making it a valuable tool in drug design.
Comparación Con Compuestos Similares
Similar Compounds
1,1,2-Trichloro-1,2,2-trifluoroethane: A chlorofluorocarbon with similar fluorine content but different chemical properties and applications.
1,1,2,2-Tetrafluoroethane: Another fluorinated compound used primarily as a refrigerant.
Uniqueness
1,2,2-Trifluoro-1-(trifluoromethyl)-2,3-dihydro-1H-indene stands out due to its indene backbone, which provides a unique structural framework for further functionalization. Its high fluorine content also imparts exceptional stability and resistance to chemical and thermal degradation, making it suitable for a wide range of applications.
Propiedades
Número CAS |
52922-93-7 |
|---|---|
Fórmula molecular |
C10H6F6 |
Peso molecular |
240.14 g/mol |
Nombre IUPAC |
2,2,3-trifluoro-3-(trifluoromethyl)-1H-indene |
InChI |
InChI=1S/C10H6F6/c11-8(12)5-6-3-1-2-4-7(6)9(8,13)10(14,15)16/h1-4H,5H2 |
Clave InChI |
WGBGMKGRXYLSKZ-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C(C1(F)F)(C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]benzonitrile](/img/structure/B14636965.png)
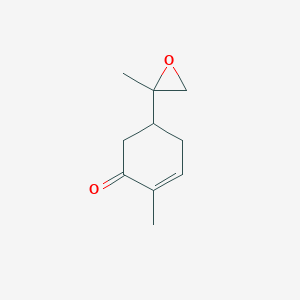
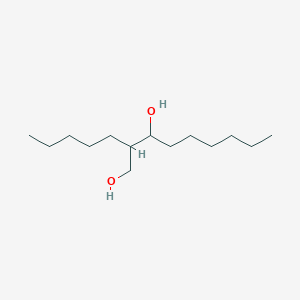
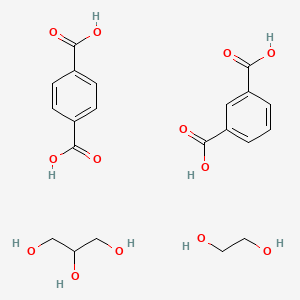
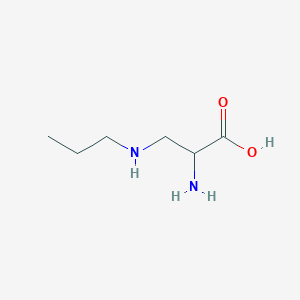
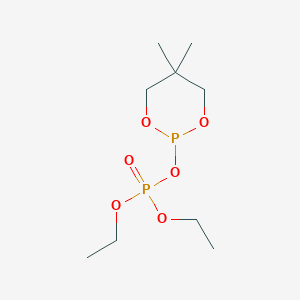
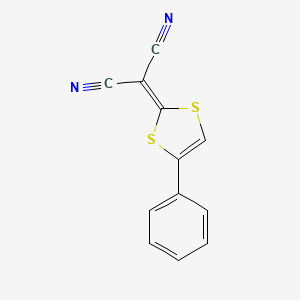
![1,1'-[1,4-Phenylenebis(sulfanediylmethylene)]dibenzene](/img/structure/B14637003.png)
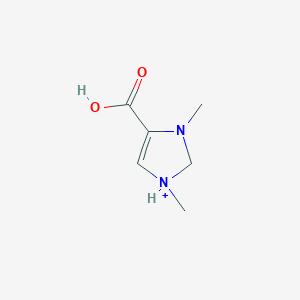

![4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14637028.png)
